2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a dioxoimidazolidinyl group, and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the dioxoimidazolidinyl ring.
Acetamide Formation: The final step involves the reaction of the dioxoimidazolidinyl intermediate with 3-methylphenylacetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- **2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H18ClN3O5 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5/c1-11-4-3-5-13(6-11)22-17(25)10-24-19(27)15(23-20(24)28)8-12-7-14(21)18(26)16(9-12)29-2/h3-9,26H,10H2,1-2H3,(H,22,25)(H,23,28)/b15-8+ |
InChI Key |
PUFISAVEJSMAPV-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/NC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)NC2=O |
Origin of Product |
United States |
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